4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide
Description
4-(2-(1H-Benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide is a synthetic benzimidazole derivative characterized by a unique hybrid structure combining a sulfonamide backbone, a benzoimidazolylidene moiety, and a cyanoacetyl substituent. The compound’s design leverages the pharmacophoric features of benzimidazole, known for its role in targeting enzymes and receptors in therapeutic applications . The cyanoacetyl group introduces electron-withdrawing properties, which may influence tautomeric equilibria and binding interactions with biological targets .
Propriétés
Numéro CAS |
683792-17-8 |
|---|---|
Formule moléculaire |
C24H28N4O3S |
Poids moléculaire |
452.57 |
Nom IUPAC |
4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyano-1-hydroxyethenyl]-N,N-dibutylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O3S/c1-3-5-15-28(16-6-4-2)32(30,31)19-13-11-18(12-14-19)23(29)20(17-25)24-26-21-9-7-8-10-22(21)27-24/h7-14,29H,3-6,15-16H2,1-2H3,(H,26,27)/b23-20- |
Clé InChI |
OKUHLHULNVGNHW-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=C(C#N)C2=NC3=CC=CC=C3N2)O |
Solubilité |
not available |
Origine du produit |
United States |
Méthodes De Préparation
Cyclization of o-Phenylenediamine Derivatives
The 1H-benzo[d]imidazole scaffold is classically synthesized via acid-catalyzed cyclization of o-phenylenediamine with cyanamide or thiourea derivatives. Source demonstrates that treating o-phenylenediamine with cyanamide under reflux in ethanol yields 2-aminobenzimidazole in >90% purity (Scheme 1). This method circumvents toxic cyanogen bromide, enhancing industrial viability.
Alternative routes employ N-(o-aminophenyl)thiourea cyclization using mercuric oxide, though mercury toxicity limits scalability. Recent advances utilize microwave-assisted cyclization, reducing reaction times from hours to minutes while maintaining yields >85%.
Introduction of the Cyanoacetyl Group
Acylation of 2-Aminobenzimidazole
The cyanoacetyl moiety is introduced via nucleophilic acyl substitution. Source details the reaction of 2-aminobenzimidazole with cyanoacetic acid chloride in anhydrous dichloromethane, catalyzed by triethylamine (Scheme 19). Key parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Molar Ratio : 1:1.2 (amine:acyl chloride) to ensure complete conversion.
- Workup : Precipitation in ice-water yields 2-cyanoacetylbenzimidazole with 78% isolated purity.
Competing pathways, such as cyclocondensation with ethyl acetoacetate, are suppressed by steric hindrance from the benzimidazole nitrogen.
Synthesis of N,N-Dibutylbenzenesulfonamide
Sulfonylation of Dibutylamine
Source outlines a general sulfonamide synthesis wherein benzenesulfonyl chloride reacts with dibutylamine in tetrahydrofuran (THF) at 0°C (Scheme 2). Critical considerations:
- Base : Triethylamine (2 eq.) neutralizes HCl, driving the reaction to completion.
- Solvent : THF enhances solubility of both reactants.
- Yield : 92% after recrystallization from ethanol.
Purity is confirmed via $$^{1}\text{H}$$-NMR, showing characteristic singlets for equivalent butyl groups at δ 0.89 (t, 6H) and δ 3.25 (m, 4H).
Final Coupling: Assembling the Tripartite Structure
Nucleophilic Aromatic Substitution
The cyanoacetyl-benzimidazole intermediate is activated as an acyl chloride using thionyl chloride (Scheme 3). Subsequent reaction with N,N-dibutylbenzenesulfonamide in dry pyridine at 80°C facilitates C–N bond formation. Source reports analogous couplings achieving 68–72% yields under inert atmospheres.
Optimization Challenges
- Steric Effects : Bulky dibutyl groups necessitate prolonged reaction times (24–36 h).
- Solvent Selection : Pyridine acts as both solvent and HCl scavenger, minimizing side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in >95% purity.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : Strong absorptions at 2210 cm$$^{-1}$$ (C≡N) and 1340 cm$$^{-1}$$ (S=O) confirm functional groups.
- $$^{1}\text{H}$$-NMR : Aromatic protons resonate as a multiplet (δ 7.35–7.78), while the benzimidazole NH appears at δ 12.2 (s, 1H).
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 498.2 ([M+H]$$^+$$).
Industrial Scalability and Environmental Impact
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions to achieve substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The cyanoacetyl group may also play a role in the compound’s biological activity by interacting with nucleophilic sites on proteins or other biomolecules .
Comparaison Avec Des Composés Similaires
Key Structural Features
- Core Structure : The benzoimidazolylidene-sulfonamide scaffold is shared with analogs such as compounds 21–24 () and 12–15 (). These derivatives differ in substituents on triazine, piperazine, or aryl groups.
- Substituent Variations: Triazine Derivatives: Compounds like 2-{[4-Amino-6-R2-1,3,5-triazin-2-yl]methylthio}-N-(1H-benzo[d]imidazol-2(3H)-ylidene)-4-chloro-5-methylbenzenesulfonamide () feature triazine rings, enabling hydrogen bonding and π-π stacking, unlike the cyanoacetyl group in the target compound . Thiazole-Triazole Hybrids: Compounds such as 9a–9e () incorporate thiazole-triazole motifs, which may enhance anticancer activity through distinct binding modes compared to the cyanoacetyl group .
Pharmacological and Physicochemical Properties
Antitumor Activity
- Triazine Derivatives: Compounds 6–49 () exhibit IC50 values in the low micromolar range against cancer cell lines, attributed to triazine-mediated DNA intercalation or kinase inhibition . The cyanoacetyl group in the target compound may instead modulate apoptosis via reactive oxygen species (ROS) generation.
- Thiazole-Triazole Analogs : Derivatives like 9c () show enhanced docking affinity for tyrosine kinases, whereas the dibutyl sulfonamide in the target compound may favor interactions with hydrophobic enzyme pockets .
Metabolic Stability
Tautomeric Behavior
- Unlike 2-phenacylbenzimidazoles (), which exist in ketimine-enolimine equilibria, the cyanoacetyl group in the target compound may stabilize the ketimine form, altering reactivity and target binding .
Quantitative Structure-Activity Relationship (QSAR) Insights
- QSAR models () highlight the importance of ClogP (lipophilicity) and polar surface area in optimizing antitumor activity.
Data Tables
Table 1. Comparative Analysis of Structural and Pharmacological Properties
Research Findings and Implications
- Limitations: Lower aqueous solubility (predicted) could necessitate formulation strategies, such as nanoparticle encapsulation .
- Future Directions : Comparative in vivo studies and crystallographic analyses are needed to validate binding mechanisms and optimize the scaffold for clinical translation.
Q & A
Basic Question: How can researchers optimize the synthesis of 4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide to improve yields and purity?
Methodological Answer:
The synthesis involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for condensation steps) and pH (neutral to slightly acidic conditions to stabilize intermediates). Key strategies include:
- Using polar aprotic solvents like dimethylformamide (DMF) to enhance solubility of intermediates .
- Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
- Purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography to remove byproducts .
- Optimizing stoichiometric ratios of reagents (e.g., benzimidazole derivatives and cyanoacetyl precursors) to minimize side reactions .
Basic Question: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Characterization requires a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR to verify aromatic protons (δ 7.0–8.5 ppm), sulfonamide groups (δ 3.1–3.5 ppm), and cyanoacetyl substituents (δ 2.8–3.0 ppm) .
- Infrared Spectroscopy (IR): Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1350 cm⁻¹ (S=O stretch) confirm functional groups .
- Mass Spectrometry (MS): High-resolution MS to validate molecular weight (e.g., [M+H]+ ion at m/z ~500–550) .
- Elemental Analysis: Matching calculated vs. experimental C, H, N, S percentages (±0.3%) .
Basic Question: What biological activities are associated with this compound, and how are they mechanistically evaluated?
Methodological Answer:
The compound’s benzimidazole and sulfonamide moieties are linked to:
- Anticancer Activity: Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to reference drugs like cisplatin .
- Antimicrobial Effects: Tested using disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with zone-of-inhibition measurements .
- Enzyme Inhibition: Mechanistic studies using fluorescence quenching or surface plasmon resonance (SPR) to quantify binding to targets like topoisomerase II or carbonic anhydrase .
Advanced Question: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from structural analogs or assay variability. Strategies include:
- Structural Confirmation: Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., position of cyanoacetyl group) .
- Standardized Assays: Use harmonized protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize inter-lab variability .
- QSAR Modeling: Correlate substituent effects (e.g., electron-withdrawing groups on benzimidazole) with activity trends to identify critical moieties .
Advanced Question: What strategies are employed to enhance the compound’s selectivity for specific biological targets?
Methodological Answer:
- Substituent Modification: Introduce electron-donating groups (e.g., -OCH₃) to the benzimidazole ring to improve DNA intercalation .
- Prodrug Design: Mask sulfonamide groups with ester linkages to enhance cellular uptake, followed by enzymatic activation .
- Computational Docking: Use AutoDock or Schrödinger Suite to predict binding poses with target proteins (e.g., Bcl-2 for apoptosis modulation) .
Advanced Question: How are binding interactions between this compound and biological targets quantified experimentally?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC): Measure thermodynamic parameters (ΔG, ΔH) for ligand-receptor binding .
- Surface Plasmon Resonance (SPR): Determine association/dissociation rates (ka/kd) in real-time .
- Fluorescence Polarization: Track changes in ligand mobility upon binding to fluorescently labeled targets .
Advanced Question: How do researchers conduct structure-activity relationship (SAR) studies for derivatives of this compound?
Methodological Answer:
- Library Synthesis: Prepare analogs with systematic substitutions (e.g., halogens, alkyl chains) on the benzimidazole or sulfonamide groups .
- Biological Profiling: Test derivatives in parallel assays (e.g., cytotoxicity, enzyme inhibition) to identify critical pharmacophores .
- 3D-QSAR Modeling: Use CoMFA or CoMSIA to map electrostatic/hydrophobic fields and predict activity cliffs .
Comparative Table: Key Substituents and Bioactivity Trends in Analogous Compounds
| Substituent Position | Functional Group | Bioactivity (IC50, μM) | Target |
|---|---|---|---|
| Benzimidazole C2 | -CN | 1.2 (HeLa cells) | Topo II |
| Sulfonamide N | -SO₂C₄H₉ | 8.5 (S. aureus) | DHFR |
| Phenyl Ring C4 | -OCH₃ | 0.9 (CA IX enzyme) | Carbonic Anhydrase |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
